SnatchCat

Descripción general

Descripción

SnatchCat is a new laboratory research tool that has recently been developed to help researchers study the biochemical and physiological effects of various compounds on living cells. This revolutionary technology utilizes a unique combination of microfluidics, optical imaging, and advanced analytics to provide unprecedented insight into the effects of compounds on living cells.

Aplicaciones Científicas De Investigación

1. Camera Trap Data Management and Sharing

- Application : Camera traps, which often accumulate large amounts of bycatch data, can be effectively managed and shared using standardized methods and software. This enhances research in fields like wildlife ecology and conservation.

- Relevance : While "SnatchCat" itself is not directly mentioned, the principles of managing large-scale data from camera traps, as discussed in this study, can be relevant for similar data-intensive research scenarios.

- Source : (Scotson et al., 2017)

2. Kinematic Analysis in Weightlifting

- Application : Comparative kinematic analysis of the snatch technique in weightlifting, focusing on differences between male and female athletes.

- Relevance : Though not directly related to "SnatchCat", the study's approach to biomechanical analysis and technique optimization in sports can inform similar methodologies in other research areas.

- Source : (Gourgoulis et al., 2002)

3. Photocatalysis and Surface Phenomena

- Application : Research in photocatalysis, focusing on the practical interest in applications like air and water remediation, and hydrogen production.

- Relevance : This paper provides insights into the potential applications of photocatalytic processes in environmental sciences, which could be applicable in the context of "SnatchCat".

- Source : (Fujishima et al., 2008)

4. Engineering in Biocatalysis

- Application : The paper discusses advancements in DNA sequencing and gene synthesis that have established biocatalysis as an environmentally friendly alternative in chemical synthesis.

- Relevance : This offers a perspective on how biocatalysis, potentially relevant to "SnatchCat", is being applied in modern scientific research.

- Source : (Bornscheuer et al., 2012)

5. Guidelines for Reporting Biocatalytic Reactions

- Application : Provides practical guidelines for reporting experiments in biocatalysis, crucial for research reproducibility and understanding.

- Relevance : These guidelines could be useful for structuring and reporting research in areas related to "SnatchCat".

- Source : (Gardossi et al., 2010)

6. Photocatalytic Water Treatment Technology

- Application : A critical examination of the trajectory of photocatalytic water treatment research, assessing viability and potential applications.

- Relevance : This research provides insights into environmental applications of photocatalysis, relevant to "SnatchCat" in the context of environmental science and technology.

- Source : (Loeb et al., 2019)

Mecanismo De Acción

Target of Action

SnatchCat is a universal metal scavenger with a proven efficiency for Ruthenium (Ru) and Palladium (Pd) metals . These metals are often used as catalysts in various chemical reactions, including those in pharmaceutical manufacturing. .

Mode of Action

SnatchCat interacts with its targets (Ru and Pd metals) through a process known as metathesis reaction quenching . In this process, SnatchCat binds to the metal atoms, forming a complex that can be easily separated from the reaction mixture. This results in a significant reduction in the metal content of the mixture .

Biochemical Pathways

By removing these metals, SnatchCat can prevent unwanted side reactions and improve the efficiency of the desired reaction .

Pharmacokinetics

SnatchCat’s effectiveness is more related to its chemical properties and its ability to bind and remove metal catalysts from reaction mixtures .

Result of Action

The primary result of SnatchCat’s action is the reduction of metal content in reaction mixtures to low levels (less than 10 ppm) after 20 minutes of scavenging time followed by silica gel filtration . .

Action Environment

The effectiveness of SnatchCat can be influenced by various environmental factors. For instance, the presence of certain functional groups and solvents can affect its scavenging efficiency . Snatchcat is noted for its compatibility with a broad range of functional groups and solvents, making it a versatile tool in many different chemical reactions . It is also stable, non-volatile, and odour-free, which can be beneficial in various industrial settings .

Propiedades

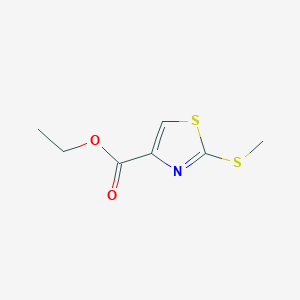

IUPAC Name |

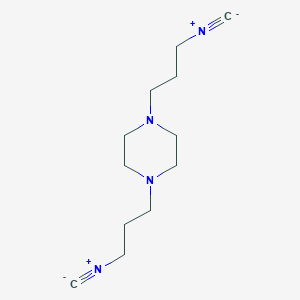

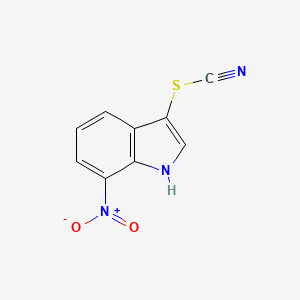

1,4-bis(3-isocyanopropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYUVOWMIHCPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3-isocyanopropyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethoxy-2-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]methyl]pyrimidine](/img/structure/B1648814.png)

![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)

![3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B1648846.png)

![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648858.png)

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648861.png)